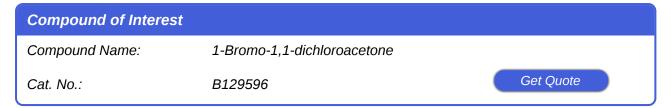
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# 1-Bromo-1,1-dichloroacetone molecular structure and formula

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An In-Depth Technical Guide to 1-Bromo-1,1-dichloroacetone

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of **1-Bromo-1,1-dichloroacetone**. It is intended for researchers, scientists, and professionals in drug development and environmental science. This document compiles available data and presents theoretical insights into the spectroscopic characterization and synthesis of this compound.

### **Molecular Structure and Chemical Formula**

**1-Bromo-1,1-dichloroacetone** is a trihalogenated derivative of acetone. The molecule features a central carbonyl group, a methyl group, and a carbon atom bonded to one bromine and two chlorine atoms.

Chemical Formula: C3H3BrCl2O

Molecular Structure Visualization:

**Figure 1:** Molecular structure of **1-Bromo-1,1-dichloroacetone**.

# **Physicochemical Properties**

The key physicochemical properties of **1-Bromo-1,1-dichloroacetone** are summarized in the table below. This compound is recognized as a disinfection byproduct (DBP) in drinking water treated with chlorine dioxide.[1][2][3][4]



Property	Value	Reference
Chemical Formula	C <sub>3</sub> H <sub>3</sub> BrCl <sub>2</sub> O	[1][2][3]
Molecular Weight	205.87 g/mol	[1][2][3]
CAS Number	1751-16-2	
Appearance	Expected to be a liquid at STP	_
Synonyms	1-Bromo-1,1-dichloro-2- propanone	_

## **Spectroscopic Data (Predicted and Inferred)**

Direct experimental spectroscopic data for **1-Bromo-1,1-dichloroacetone** is not readily available in the public domain. The following data is predicted based on its chemical structure and comparison with analogous compounds such as **1-bromo-1-chloroacetone**[2], **1,1-dichloroacetone**[5][6], and bromoacetone.[7]



Technique	Predicted Observations	
<sup>1</sup> H NMR	A single peak (singlet) is expected for the three equivalent protons of the methyl (-CH <sub>3</sub> ) group. The chemical shift would likely be in the range of 2.3-2.8 ppm, deshielded by the adjacent carbonyl group.	
<sup>13</sup> C NMR	Three distinct signals are anticipated: one for the methyl carbon (-CH <sub>3</sub> ), one for the carbonyl carbon (C=O), and one for the halogenated carbon (-CBrCl <sub>2</sub> ). The carbonyl carbon would appear significantly downfield (>190 ppm). The <sup>13</sup> C NMR spectrum for 1-bromo-1-chloroacetone is available for comparison.[2][8]	
Infrared (IR) Spectroscopy	A strong absorption band characteristic of the carbonyl (C=O) stretch is expected in the region of 1715-1740 cm <sup>-1</sup> . C-H stretching and bending vibrations for the methyl group would also be present. IR spectra for chloroacetone are available for reference.[9]	
The mass spectrum would show a molecular ion peak cluster due to t abundances of bromine (79Br and 8 chlorine (35Cl and 37Cl). The primare fragmentation would likely involve that halogen atoms (Br, Cl) and the access (CH3CO). The mass spectrum for the is documented by NIST.[7]		

# Experimental Protocols Synthesis of 1-Bromo-1,1-dichloroacetone (Proposed)

A specific, validated synthesis protocol for **1-Bromo-1,1-dichloroacetone** is not published in readily accessible literature. However, a plausible route would be the bromination of **1,1-dichloroacetone**. The following protocol is adapted from general procedures for the acid-



catalyzed halogenation of ketones, such as the synthesis of bromoacetone and dibromoacetone.[1][10][11]

Reaction Scheme: CH<sub>3</sub>COCH<sub>2</sub>Cl<sub>2</sub> + Br<sub>2</sub> → CH<sub>3</sub>COCBrCl<sub>2</sub> + HBr

#### Apparatus:

- Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Reflux condenser
- · Heating mantle or water bath

#### Reagents:

- 1,1-Dichloroacetone
- Bromine (Br<sub>2</sub>)
- Glacial acetic acid (as catalyst/solvent)
- Water
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Diethyl ether or dichloromethane (for extraction)

#### Procedure:

- In a three-necked flask set up in a fume hood, combine 1,1-dichloroacetone and glacial acetic acid.
- Begin stirring and gently heat the mixture to 50-60 °C.

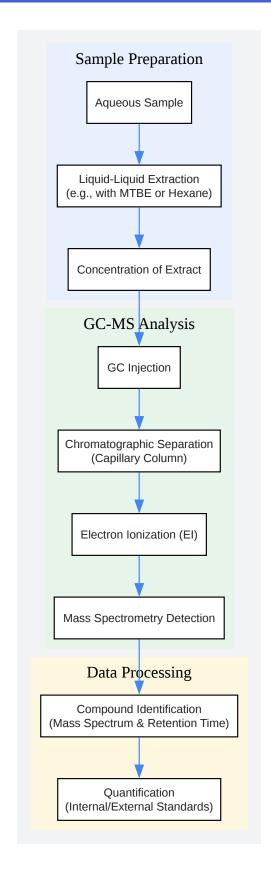


- Slowly add a stoichiometric amount of bromine from the dropping funnel over 1-2 hours.
   Maintain the temperature throughout the addition.
- After the addition is complete, continue stirring the mixture at the same temperature until the reddish-brown color of bromine disappears, indicating the reaction is complete.
- Cool the reaction mixture to room temperature and slowly pour it into an ice-water mixture.
- Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (2-3 times).
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- The crude product can be purified by vacuum fractional distillation.

## **Analytical Workflow**

The analysis of **1-Bromo-1,1-dichloroacetone**, particularly in environmental samples, would typically be performed using Gas Chromatography (GC) coupled with a suitable detector, such as a Mass Spectrometer (MS) or an Electron Capture Detector (ECD). GC-MS is a common method for the analysis of halogenated disinfection byproducts.[6]





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**Figure 2:** General workflow for the analysis of **1-Bromo-1,1-dichloroacetone**.



## Safety and Handling

**1-Bromo-1,1-dichloroacetone** is expected to be a hazardous chemical. As a halogenated ketone, it is likely to be toxic, lachrymatory, and a skin and respiratory tract irritant. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) from the supplier for detailed safety information.

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